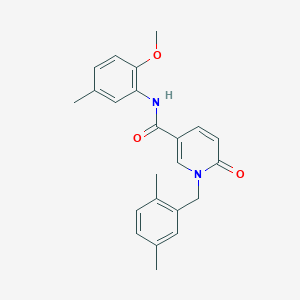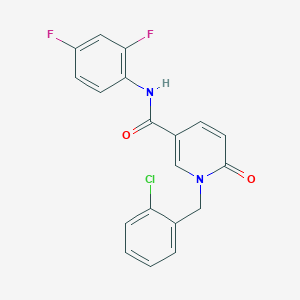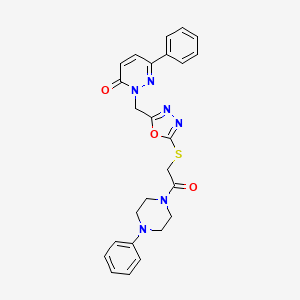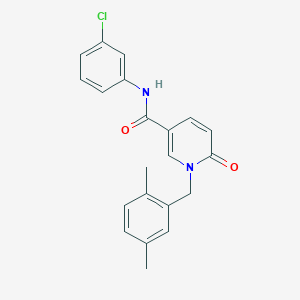![molecular formula C20H22N4O4S B11254896 4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide](/img/structure/B11254896.png)
4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a diethylsulfamoyl group and a phthalazinone moiety. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors to form the phthalazinone ring.
Introduction of the Diethylsulfamoyl Group: This step involves the reaction of the phthalazinone intermediate with diethylsulfamoyl chloride under basic conditions.
Coupling with Benzamide: The final step involves the coupling of the diethylsulfamoyl-phthalazinone intermediate with benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Processing: Involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Pathways: Affect various biochemical pathways, leading to changes in cellular functions.
Induce Apoptosis: Trigger programmed cell death in certain cancer cells through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic Acid: Shares a similar phthalazinone moiety but differs in the substituents attached to the benzene ring.
N-(4-Oxo-3,4-dihydrophthalazin-1-ylmethyl)benzamide: Similar structure but lacks the diethylsulfamoyl group.
Uniqueness
4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide is unique due to its combination of the diethylsulfamoyl group and the phthalazinone moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(diethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H22N4O4S/c1-3-24(4-2)29(27,28)15-11-9-14(10-12-15)19(25)21-13-18-16-7-5-6-8-17(16)20(26)23-22-18/h5-12H,3-4,13H2,1-2H3,(H,21,25)(H,23,26) |
InChI Key |
PQSLJDNGLPDTOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B11254813.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide](/img/structure/B11254819.png)
![1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254831.png)
![(E)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11254837.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254847.png)

![3,4-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11254851.png)
![2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11254857.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254887.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11254890.png)

